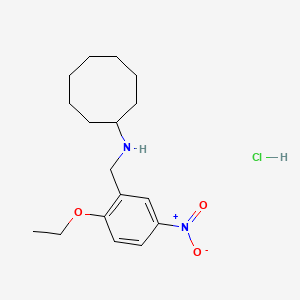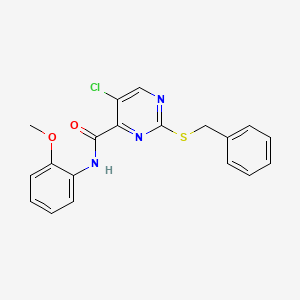![molecular formula C13H16BrN5O2 B4225598 6-bromo-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4225598.png)
6-bromo-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Descripción general
Descripción
6-bromo-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as BAY 61-3606, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective inhibitor of the protein tyrosine kinase Syk, which plays a crucial role in the signaling pathways of immune cells. By inhibiting Syk, BAY 61-3606 has the potential to modulate immune responses and may have therapeutic applications in a variety of diseases.
Mecanismo De Acción
6-bromo-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide 61-3606 selectively inhibits the protein tyrosine kinase Syk, which plays a crucial role in the signaling pathways of immune cells. Syk is involved in the activation of immune cells in response to antigens and other stimuli. By inhibiting Syk, 6-bromo-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide 61-3606 can modulate immune responses and may have therapeutic applications in a variety of diseases.
Biochemical and Physiological Effects
6-bromo-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide 61-3606 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activation of immune cells, including B cells, T cells, and mast cells. This inhibition can lead to a reduction in inflammation and may have therapeutic applications in diseases such as asthma, rheumatoid arthritis, and autoimmune disorders. 6-bromo-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide 61-3606 has also been shown to inhibit platelet aggregation, which may have applications in the prevention of thrombotic events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-bromo-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide 61-3606 has several advantages for use in lab experiments. It is a selective inhibitor of Syk, which allows for specific modulation of immune responses. It has also been extensively studied, and its synthesis has been optimized to achieve high yields and purity of the final product. However, there are also limitations to its use in lab experiments. It may have off-target effects on other kinases, which can lead to unintended consequences. Additionally, its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 6-bromo-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide 61-3606. One area of research is the development of more selective Syk inhibitors that have fewer off-target effects. Another area of research is the exploration of the therapeutic potential of 6-bromo-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide 61-3606 in diseases such as asthma, rheumatoid arthritis, and autoimmune disorders. Additionally, the effects of 6-bromo-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide 61-3606 on platelet aggregation and thrombotic events warrant further investigation. Overall, 6-bromo-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide 61-3606 has the potential to be a valuable tool in scientific research and may have therapeutic applications in a variety of diseases.
Aplicaciones Científicas De Investigación
6-bromo-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide 61-3606 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activation of immune cells, including B cells, T cells, and mast cells. This inhibition can lead to a reduction in inflammation and may have therapeutic applications in diseases such as asthma, rheumatoid arthritis, and autoimmune disorders.
Propiedades
IUPAC Name |
6-bromo-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5O2/c14-10-8-16-12-7-11(17-19(12)9-10)13(20)15-1-2-18-3-5-21-6-4-18/h7-9H,1-6H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKPOFNCUBLIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NN3C=C(C=NC3=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4225516.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine hydrochloride](/img/structure/B4225535.png)

![N-(2-ethyl-6-methylphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4225560.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4225561.png)
![2-[(4-bromophenyl)thio]-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4225562.png)
![isopropyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4225572.png)
![6-bromo-3-ethyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B4225580.png)
![2-[3-isopropyl-5-oxo-1-(2-thienylmethyl)-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4225589.png)
![1-(4-fluorophenyl)-3-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4225590.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-2,2-dichloroacetamide](/img/structure/B4225612.png)

![1-benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4225627.png)
